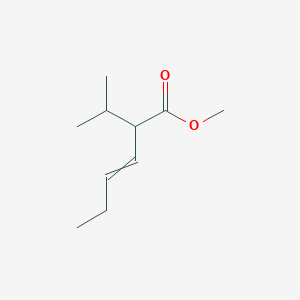
Methyl 2-(propan-2-yl)hex-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(propan-2-yl)hex-3-enoate is an organic compound with the molecular formula C10H18O2. It is an ester, characterized by the presence of a methyl group attached to the oxygen atom of the ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(propan-2-yl)hex-3-enoate can be synthesized through the esterification of 2-(propan-2-yl)hex-3-enoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(propan-2-yl)hex-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Methyl 2-(propan-2-yl)hex-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(propan-2-yl)hex-3-enoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with biological molecules. The compound’s reactivity is influenced by the presence of the double bond and the isopropyl group, which can affect its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(propan-2-yl)hexanoate: Similar structure but lacks the double bond.
Methyl 2-(propan-2-yl)butanoate: Shorter carbon chain.
Methyl 2-(propan-2-yl)pent-3-enoate: Different position of the double bond.
Uniqueness
Methyl 2-(propan-2-yl)hex-3-enoate is unique due to the presence of the double bond in the carbon chain, which imparts distinct chemical reactivity and potential biological activity. The isopropyl group also contributes to its unique steric and electronic properties, differentiating it from other similar esters.
Properties
CAS No. |
62243-60-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl 2-propan-2-ylhex-3-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-6-7-9(8(2)3)10(11)12-4/h6-9H,5H2,1-4H3 |
InChI Key |
JTLTYCRKNKKKRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(C(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















